

A Comparative Analysis of the Toxicity of Butylphenol Isomers

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Compound of Interest

Compound Name: 2-Butylphenol

Cat. No.: B3051182

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This guide provides a detailed comparison of the toxicological profiles of several butylphenol isomers, including 4-tert-butylphenol, 2-tert-butylphenol, 2-sec-butylphenol, and 2,4-di-tert-butylphenol. The information is intended for researchers, scientists, and drug development professionals, offering a comparative look at acute toxicity, irritation potential, genotoxicity, and endocrine-disrupting effects, supported by experimental data.

Overview of Butylphenol Isomers

Butylphenols are a class of alkylphenols used in various industrial applications, including the manufacturing of resins, polymers, and as intermediates in chemical synthesis.^{[1][2]} Due to their widespread use, human and environmental exposure is a significant consideration. The toxicological properties of these compounds can vary considerably based on the isomeric structure, specifically the position and configuration of the butyl group on the phenol ring. This comparison focuses on the ortho-, para-, and di-substituted isomers.

Quantitative Toxicity Data

The following table summarizes key quantitative toxicity data for various butylphenol isomers based on available experimental studies.

Isomer	CAS No.	Toxicity Endpoint	Species	Value	Classification/Remarks
4-tert-Butylphenol	98-54-4	Acute Oral LD50	Rat (male)	3600 - 5400 mg/kg[1][3]	Low acute toxicity.[4]
Acute Oral LD50	Rat (female)	3600 - 4400 mg/kg[1][3]	Low acute toxicity.[4]		
Acute Dermal LD50	Rabbit	>2000 mg/kg[5]	Low acute toxicity.[6]		
NOAEL (Fertility)	Rat	70 mg/kg/day[6]	Based on a 2-generation study.[5]		
2-tert-Butylphenol	88-18-6	Acute Oral LD50	Rat	789 mg/kg[5]	Harmful if swallowed.[7]
Acute Dermal LD50	Rat (male)	1373 mg/kg[5]	Toxic in contact with skin.[7]		
Acute Dermal LD50	Rat (female)	705 mg/kg[5]	Toxic in contact with skin.[7]		
2-sec-Butylphenol	89-72-5	Acute Toxicity	-	Not specified	Harmful if swallowed or absorbed through the skin.[8] Corrosive.[5]
2,4-Di-tert-butylphenol	96-76-4	Acute Oral LD50	Rat (male)	~2000 mg/kg[9]	Low to moderate acute toxicity. [10]
Acute Oral LD50	Rat (female)	1762 mg/kg[9]	Low to moderate		

acute toxicity.

[10]

Comparative Toxicological Profiles

Acute Toxicity and Irritation

- 4-tert-Butylphenol (p-tert-Butylphenol, PTBP): Exhibits low acute toxicity via oral and dermal routes.[1][4][5] However, it is a significant irritant, causing severe irritation to the eyes, skin, and respiratory tract.[1][6][11] A notable effect of exposure is skin depigmentation, which has been observed in both animal studies and occupationally exposed humans.[4][11][12]
- 2-tert-Butylphenol (o-tert-Butylphenol): This isomer demonstrates higher acute toxicity compared to its para- counterpart. It is classified as harmful if swallowed or inhaled and toxic in contact with skin.[5][7] It is also highly corrosive, causing severe skin burns and eye damage.[5][7]
- 2-sec-Butylphenol (o-sec-Butylphenol): While specific LD50 values are not readily available in the reviewed literature, this isomer is known to be corrosive and harmful if swallowed or absorbed through the skin.[5][8] It causes severe burns to the eyes, skin, and respiratory and digestive tracts.[8][13]
- 2,4-Di-tert-butylphenol: Shows low to moderate acute oral toxicity.[9][10] It is considered a skin and eye irritant.[10] Repeated exposure in animal studies has pointed to potential liver and kidney toxicity.[9][10]

Endocrine-Disrupting Effects

Several butylphenol isomers are recognized as endocrine-disrupting chemicals (EDCs), primarily interacting with estrogen and androgen pathways.[14]

- 4-tert-Butylphenol: Is considered a potential endocrine disruptor with weak estrogenic activity.[2][15] It can bind to estrogen receptors and has been shown to induce vitellogenin, an egg-yolk protein precursor, in fish, which is a biomarker for estrogenic effects.[15] It is also suspected of damaging fertility.[16][17]

- 2-tert-Butylphenol: Studies have shown this isomer exhibits antagonistic effects on both the human estrogen receptor alpha (ER α) and the androgen receptor (AR).[18]
- 2,4-Di-tert-butylphenol: Similar to the ortho-isomer, it has demonstrated antagonistic activity towards ER α and AR in bioassays.[18]

The endocrine-disrupting activity highlights a significant non-lethal toxicity concern for these compounds, with potential implications for reproductive and developmental health.

Genotoxicity and Carcinogenicity

Based on a category approach evaluating multiple alkylphenols, the butylphenol isomers included in this guide are not considered to be clastogenic (causing chromosomal damage) in vivo.[19]

- 4-tert-Butylphenol: While some in vitro tests for chromosomal aberration have shown positive results, the consensus from in vivo studies is that it has low genotoxic potential.[4][19] It is not classified as a carcinogen.[6]
- 2-tert-Butylphenol: Has not been found to be genotoxic and is therefore not expected to have carcinogenic potential.[7]

Developmental and Reproductive Toxicity

- 4-tert-Butylphenol: Is suspected of damaging fertility. A two-generation study in rats indicated a potential for reproductive toxicity at high doses.[5] Furthermore, studies using zebrafish embryos have demonstrated developmental toxicity, including morphological abnormalities, cardiotoxicity, and reduced pigmentation.[20]
- 2-sec-Butylphenol: A guideline study found no adverse effects on reproductive parameters.[5]

Experimental Protocols

Acute Oral Toxicity Testing (Based on OECD Test Guideline 401/422)

The LD50 values presented in this guide are typically determined through standardized acute toxicity studies.

- **Test Animals:** Commonly, young adult rats (e.g., Sprague-Dawley or Fischer 344 strains) of a single sex or both sexes are used.[\[5\]](#)
- **Housing and Acclimatization:** Animals are housed in controlled conditions (temperature, humidity, light cycle) and acclimatized for at least 5 days before the study.
- **Administration of Substance:** The test substance is administered in a single dose by gavage. The volume is typically kept consistent across dose groups.
- **Dose Levels:** A series of dose levels are selected to identify a dose causing no mortality and one causing 100% mortality. For p-tert-butylphenol, doses in a combined repeat dose and reproductive/developmental screening toxicity test (OECD TG 422) were 20, 60, and 200 mg/kg/day.[\[4\]](#)
- **Observation Period:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for a period of at least 14 days.[\[4\]](#)
- **Endpoint:** The primary endpoint is mortality. The LD50 (the statistically estimated dose that is lethal to 50% of the test animals) is calculated. A gross necropsy is performed on all animals at the end of the study.

Yeast Two-Hybrid Bioassay for Endocrine Disruption

This in vitro assay is used to evaluate the interaction of chemicals with nuclear receptors like the estrogen and androgen receptors.[\[18\]](#)

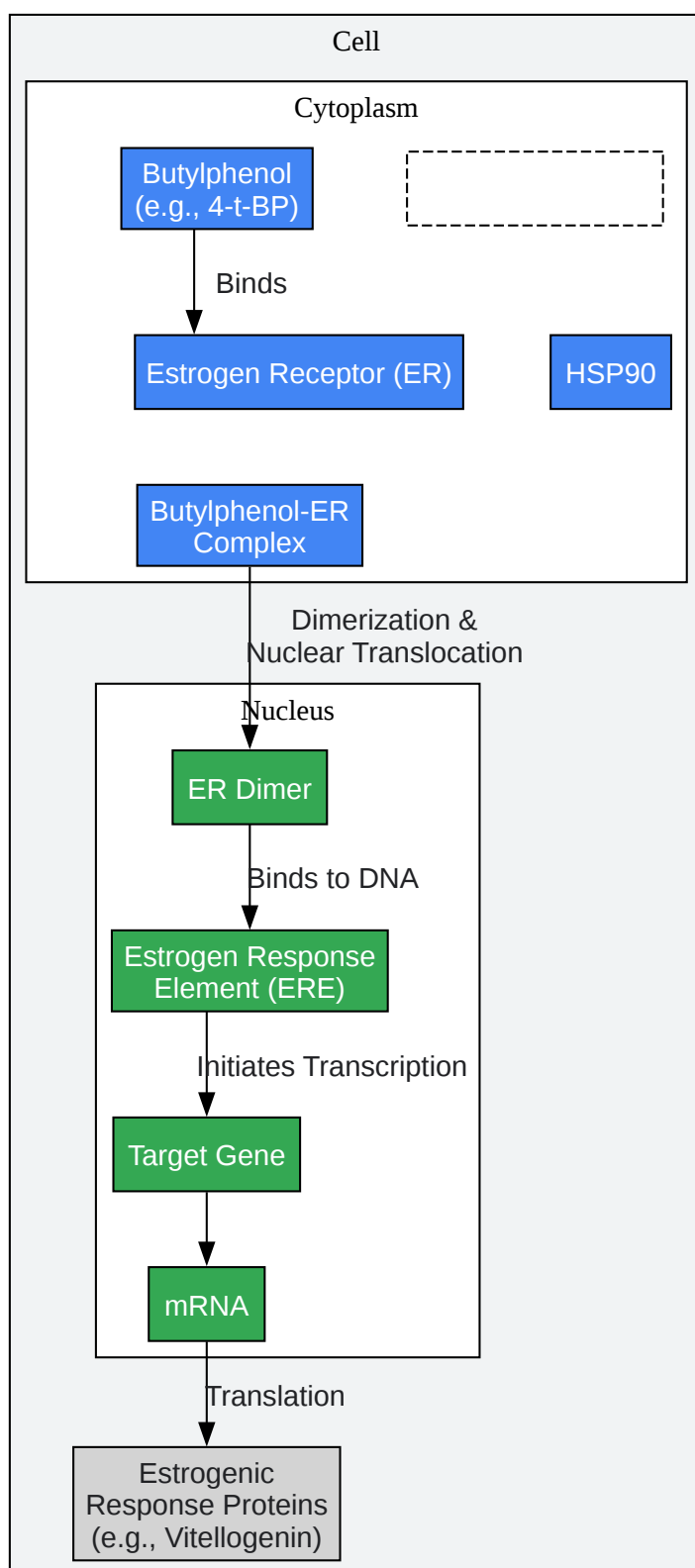
- **Principle:** The assay uses genetically modified yeast strains. The ligand-binding domain (LBD) of a human nuclear receptor (e.g., ER α or AR) is fused to a DNA-binding domain (DBD). A coactivator protein is fused to a transcription activation domain (AD).
- **Agonist Detection:** If the test chemical binds to the receptor LBD (acting as an agonist), it causes a conformational change that allows the coactivator to bind. This brings the DBD and

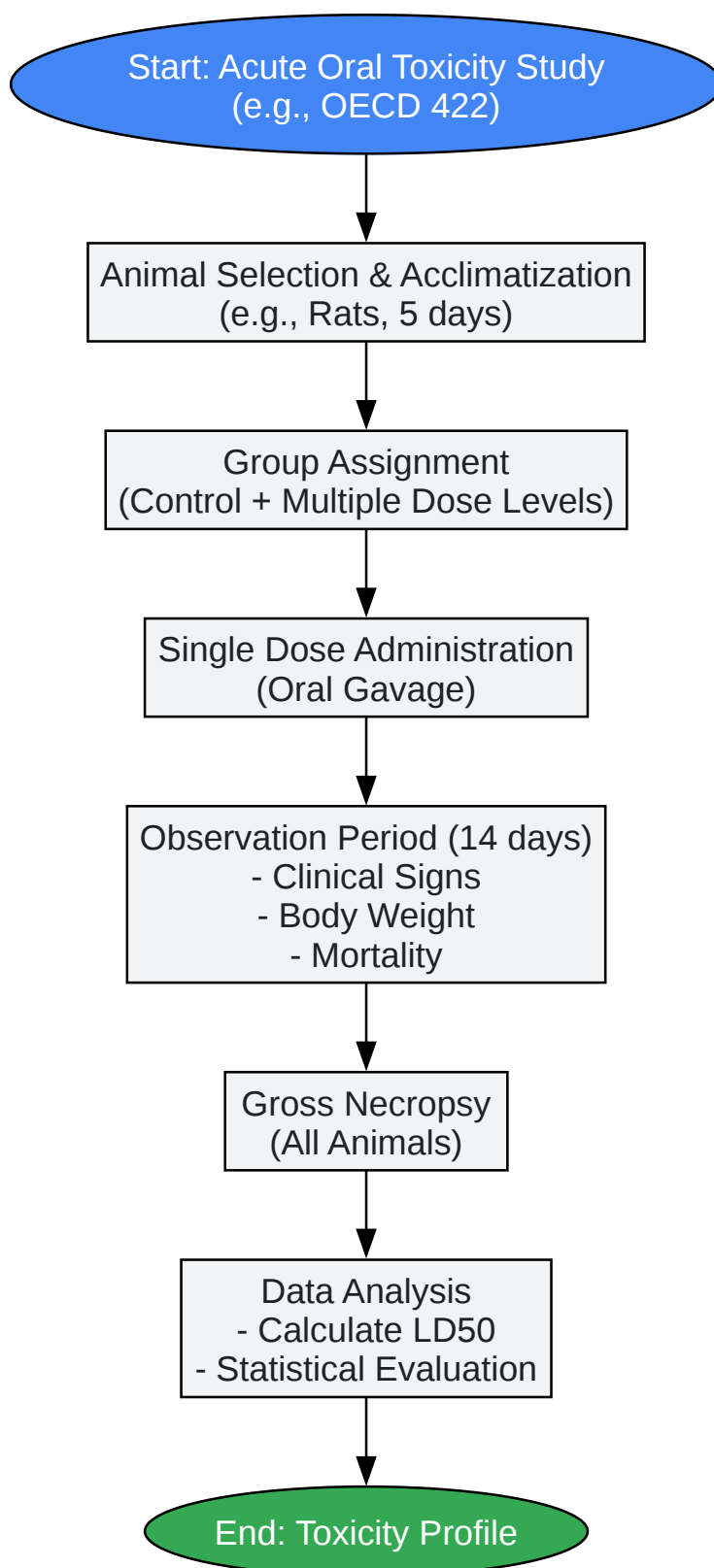
AD into proximity, activating the transcription of a reporter gene (e.g., lacZ, which produces β -galactosidase).

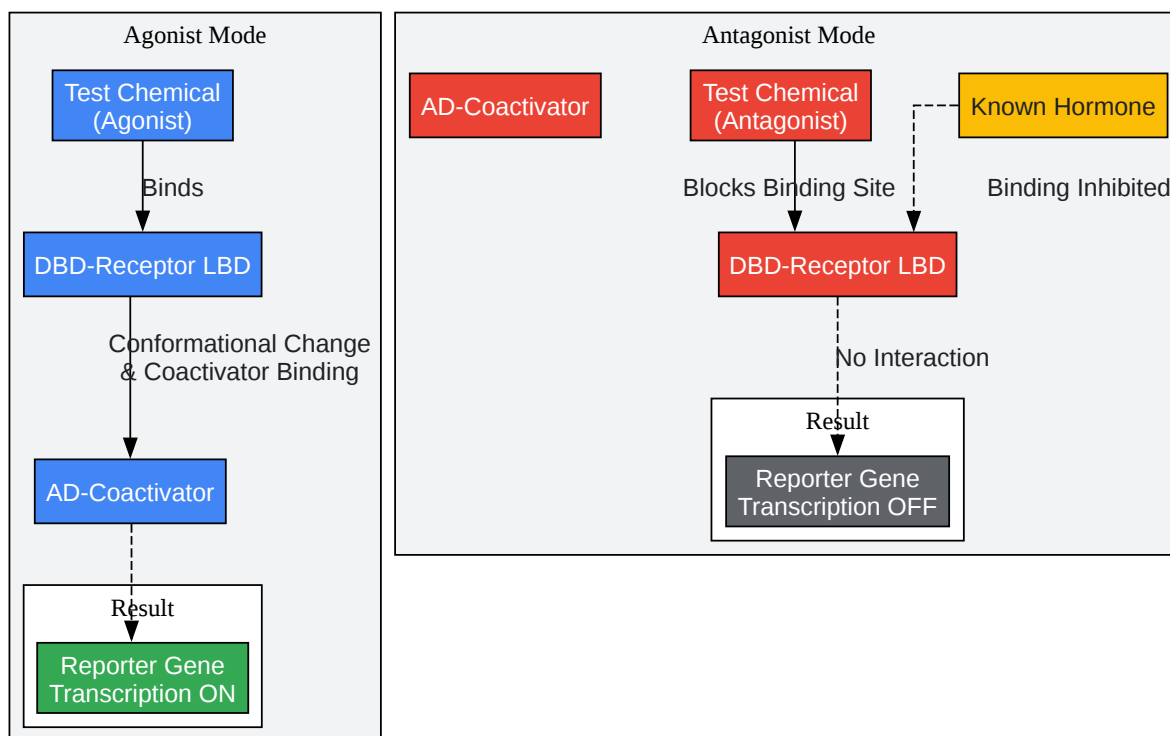
- **Antagonist Detection:** To detect antagonists, the yeast is co-exposed to the test chemical and a known agonist hormone (e.g., 17 β -estradiol for ER α). If the test chemical is an antagonist, it will compete with the agonist for binding to the receptor, thereby inhibiting the activation of the reporter gene.
- **Endpoint:** The activity of the reporter gene is measured (e.g., colorimetrically) and compared to controls to determine the estrogenic/anti-estrogenic or androgenic/anti-androgenic potential of the chemical. 2-tert-butylphenol and 2,4-di-tert-butylphenol were evaluated for their effects on human ER α and AR using this method.[18]

Visualizations

Signaling and Experimental Workflow Diagrams







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